Tetrakis(dimethylamido)zirconium(IV)

Übersicht

Beschreibung

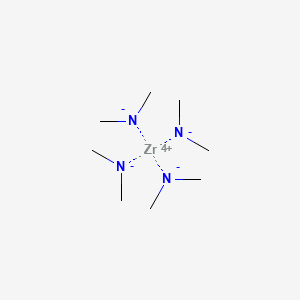

Tetrakis(dimethylamido)zirconium(IV), also known as TDMAZ, is a compound with the linear formula [(CH3)2N]4Zr . It is used as a precursor for atomic layer deposition of zirconium, which finds applications ranging from gas sensors to high-k dielectrics in microelectronics .

Synthesis Analysis

The synthesis of Tetrakis(dimethylamido)zirconium(IV) involves several steps . Under an argon atmosphere, dimethylamine and hexane are added to a three-necked bottle. The mixture is stirred uniformly and n-butyllithium solution is added drop by drop. After stirring and reacting for 10 hours, zirconium tetrachloride is added to the reaction system. The reaction system is stirred under the protection of inert gas to react for 24-30 hours .Molecular Structure Analysis

The molecular weight of Tetrakis(dimethylamido)zirconium(IV) is 267.53 . The linear formula is [(CH3)2N]4Zr . The SMILES string is CN©ZrC)(N©C)N©C .Chemical Reactions Analysis

Tetrakis(dimethylamido)zirconium(IV) may be used as a precursor for atomic layer deposition of zirconium . It can also undergo an amine substitution reaction that yields novel monomeric heteroleptic mixed amido-ketoiminato complexes .Physical And Chemical Properties Analysis

Tetrakis(dimethylamido)zirconium(IV) is a solid with a melting point of 57-60 °C . It is moisture sensitive and should be stored at 2-8°C . The compound is also flammable .Wissenschaftliche Forschungsanwendungen

Atomlagenabscheidung (ALD)

Tetrakis(dimethylamido)zirconium(IV) wird als Vorläufer in ALD-Prozessen zur Abscheidung von dünnen Zirkonium-basierten Filmen verwendet. Diese Filme sind entscheidend für die Herstellung von Gassensoren und Hoch-k-Dielektrika in der Mikroelektronik, die wichtige Bestandteile moderner elektronischer Geräte sind .

Gassensoren

Im Bereich der Gassensorik verbessern die mit Tetrakis(dimethylamido)zirconium(IV) hergestellten dünnen Filme die Empfindlichkeit und Selektivität von Sensoren. Diese Anwendung ist entscheidend für die Umweltüberwachung und industrielle Sicherheitssysteme .

Hoch-k-Dielektrika

Hoch-k-Dielektrika sind ein integraler Bestandteil der Halbleiterindustrie. Die Verwendung von Tetrakis(dimethylamido)zirconium(IV) bei der Herstellung dieser Materialien ermöglicht die Entwicklung effizienterer und kompakterer elektronischer Komponenten .

Wirkmechanismus

Target of Action

Tetrakis(dimethylamido)zirconium(IV) is primarily used as a precursor for atomic layer deposition of zirconium . The primary target of this compound is the zirconium layer, which finds applications ranging from gas sensors to high-k dielectrics in microelectronics .

Mode of Action

The mode of action of Tetrakis(dimethylamido)zirconium(IV) involves its interaction with the zirconium layer during the atomic layer deposition process . The compound provides zirconium ions, which are deposited onto the substrate in a controlled manner to form a thin layer of zirconium .

Biochemical Pathways

The biochemical pathways affected by Tetrakis(dimethylamido)zirconium(IV) are primarily related to the formation of zirconium layers in microelectronics . The downstream effects of these pathways include the creation of high-k dielectrics and gas sensors .

Pharmacokinetics

Its properties relevant to atomic layer deposition include its solid form and its storage temperature of 2-8°c .

Result of Action

The result of the action of Tetrakis(dimethylamido)zirconium(IV) is the formation of a zirconium layer on a substrate . This layer can be used in various applications in microelectronics, including as a high-k dielectric or as a component of a gas sensor .

Safety and Hazards

Zukünftige Richtungen

Tetrakis(ethylmethylamido)zirconium(IV), a similar compound, can be used as a precursor for atomic layer deposition of zirconium fluoride . These metal fluorides are applied in the field of catalysis, optical films, and protective coatings for Li-ion battery electrodes . This suggests potential future directions for the use of Tetrakis(dimethylamido)zirconium(IV) in similar applications.

Biochemische Analyse

Biochemical Properties

Tetrakis(dimethylamido)zirconium(IV) plays a significant role in biochemical reactions, particularly in the deposition of zirconium-based materials. It interacts with various enzymes, proteins, and other biomolecules during these processes. The compound’s interaction with these biomolecules is primarily through coordination bonds, where the zirconium atom forms bonds with the nitrogen atoms of the dimethylamido groups. This interaction facilitates the deposition of zirconium onto substrates, which is crucial for the formation of thin films in microelectronics .

Cellular Effects

Tetrakis(dimethylamido)zirconium(IV) influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and gene expression. These effects are essential for understanding the compound’s role in biomedical applications and its potential impact on cellular health .

Molecular Mechanism

The molecular mechanism of Tetrakis(dimethylamido)zirconium(IV) involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function. The zirconium atom in the compound forms coordination bonds with the nitrogen atoms of the dimethylamido groups, facilitating its binding to biomolecules. This binding is crucial for the compound’s role in biochemical reactions and its impact on cellular processes .

Dosage Effects in Animal Models

The effects of Tetrakis(dimethylamido)zirconium(IV) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting tissue regeneration. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects of Tetrakis(dimethylamido)zirconium(IV) is crucial for determining its safe and effective use in biomedical applications .

Metabolic Pathways

Tetrakis(dimethylamido)zirconium(IV) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic health .

Subcellular Localization

Tetrakis(dimethylamido)zirconium(IV) exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of Tetrakis(dimethylamido)zirconium(IV) is essential for elucidating its role in cellular processes and its potential impact on cellular health .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Tetrakis(dimethylamido)zirconium(IV) can be achieved through a ligand exchange reaction between zirconium tetrachloride and dimethylamidoamine in the presence of a reducing agent.", "Starting Materials": [ "Zirconium tetrachloride", "Dimethylamidoamine", "Reducing agent (such as lithium aluminum hydride)" ], "Reaction": [ "Add zirconium tetrachloride to a flask containing anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.", "Add dimethylamidoamine to the flask and stir the mixture for several hours at room temperature.", "Add the reducing agent to the mixture and stir for an additional period of time.", "Filter the resulting solid and wash with THF to obtain Tetrakis(dimethylamido)zirconium(IV) as a yellow powder." ] } | |

CAS-Nummer |

19756-04-8 |

Molekularformel |

C8H24N4Zr |

Molekulargewicht |

267.53 g/mol |

IUPAC-Name |

dimethylazanide;zirconium(4+) |

InChI |

InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |

InChI-Schlüssel |

DWCMDRNGBIZOQL-UHFFFAOYSA-N |

SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] |

Kanonische SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.